Direct Head-to-Head Comparison: Acetylastragaloside I vs. Astragalosides I, II, and IV in T. brucei rhodesiense Antitrypanosomal Assays
In a direct comparative in vitro study of cycloartane glycosides isolated from Astragalus baibutensis, Acetylastragaloside I demonstrated superior antitrypanosomal potency against T. brucei rhodesiense, with an IC50 of 9.5 μg/mL. This value surpasses that of astragaloside I (IC50 14.2 μg/mL), astragaloside II (IC50 23.5 μg/mL), and astragaloside IV (IC50 21.8 μg/mL) tested under identical conditions [1]. The 1.5- to 2.5-fold improvement in potency directly correlates with the degree of acetylation, with the tri-acetylated Acetylastragaloside I exhibiting the highest activity.
| Evidence Dimension | In vitro antitrypanosomal activity (IC50) |
|---|---|
| Target Compound Data | 9.5 μg/mL |
| Comparator Or Baseline | Astragaloside I: 14.2 μg/mL; Astragaloside II: 23.5 μg/mL; Astragaloside IV: 21.8 μg/mL |
| Quantified Difference | Acetylastragaloside I is 1.49-fold more potent than astragaloside I, 2.47-fold more potent than astragaloside II, and 2.29-fold more potent than astragaloside IV |
| Conditions | In vitro assay against Trypanosoma brucei rhodesiense; compounds tested at 0.123–90 μg/mL; 72–96 h incubation |
Why This Matters
For screening campaigns targeting human African trypanosomiasis, Acetylastragaloside I provides a measurably superior starting point over its less acetylated analogs, reducing the risk of false negatives in hit identification.
- [1] Caliş I, Koyunoğlu S, Yeşilada A, Brun R, Rüedi P, Taşdemir D. Antitrypanosomal cycloartane glycosides from Astragalus baibutensis. Chem Biodivers. 2006;3(8):923-929. View Source
